

MitoSOX Red chemical structure and properties

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An In-depth Technical Guide to **MitoSOX Red**: Chemical Structure, Properties, and Experimental Applications

MitoSOX Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed methodologies for its application in research, catering to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MitoSOX Red is a derivative of dihydroethidium (DHE), modified with a triphenylphosphonium group.[4][5] This cationic group facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential.

The key chemical and physical properties of **MitoSOX Red** are summarized in the table below for easy reference.

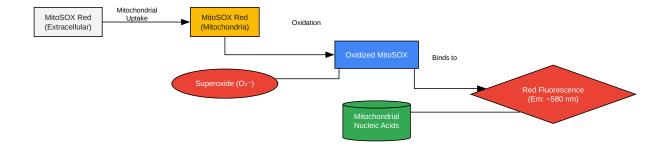


Property	Value
Chemical Formula	C43H43IN3P
Molecular Weight	759.7 g/mol
Appearance	Solid
Excitation Maximum	~510 nm (An additional peak at ~396 nm is utilized for more specific superoxide detection)
Emission Maximum	~580 nm
Solubility	Soluble in DMSO (e.g., 100 mg/mL); Insoluble in water and ethanol
Storage Conditions	Store powder at -20°C, protected from light and moisture. In solvent, store at -80°C for up to a year.

Mechanism of Action

MitoSOX Red provides a specific measurement of mitochondrial superoxide, a key reactive oxygen species (ROS). The probe is cell-permeant and rapidly localizes to the mitochondria due to its positive charge. Once inside the mitochondria, it is specifically oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS). This oxidation process results in the formation of 2-hydroxyethidium, which then binds to mitochondrial nucleic acids, leading to a significant increase in red fluorescence. This process allows for the direct visualization and quantification of mitochondrial superoxide levels in living cells.





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Mechanism of MitoSOX Red for superoxide detection.

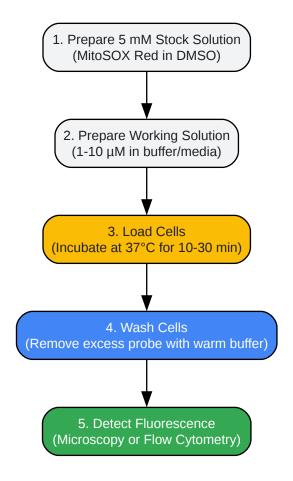
Experimental Protocols

Accurate and reproducible results with **MitoSOX Red** depend on carefully executed experimental protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.

General Experimental Workflow

The general workflow for using **MitoSOX Red** involves preparing the reagent, loading it into live cells, allowing time for mitochondrial uptake and oxidation by superoxide, washing away excess probe, and finally detecting the fluorescent signal.





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General experimental workflow for MitoSOX Red.

Protocol 1: Live-Cell Imaging

This protocol is adapted for imaging adherent cells on coverslips or in imaging dishes.

- Reagent Preparation:
 - 5 mM Stock Solution: Dissolve 50 μg of MitoSOX Red powder in 13 μL of high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.
 - Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final concentration of 1-5 μM in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium. It is critical not to exceed 5 μM, as higher concentrations can be cytotoxic.
- Cell Staining:



- Culture adherent cells on sterile glass coverslips or imaging-grade dishes.
- Remove the culture medium and gently wash the cells once with warm PBS.
- Add the prepared MitoSOX Red working solution to the cells, ensuring they are completely covered.
- Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Washing and Imaging:
 - After incubation, gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove any unbound probe.
 - Mount the cells in a warm buffer for immediate imaging.
 - Visualize fluorescence using a microscope equipped with appropriate filters for excitation at ~510 nm and emission detection at ~580 nm. For more specific superoxide detection, use an excitation wavelength of ~400 nm.

Protocol 2: Flow Cytometry

This protocol can be used for both suspension and adherent cells.

- Reagent Preparation:
 - Prepare the 5 mM stock solution and the 2.5-5 μM working solution as described in the live-cell imaging protocol.
- Cell Staining:
 - For adherent cells: Wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge at ~300-400 x g for 5 minutes.
 - For suspension cells: Collect the cells by centrifugation.

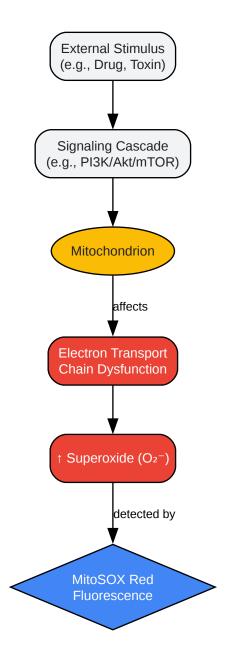


- Resuspend the cell pellet in the MitoSOX Red working solution at a density of approximately 1x10⁶ cells/mL.
- Incubate for 10-30 minutes at 37°C, protected from light.
- Washing and Analysis:
 - After incubation, wash the cells twice with warm PBS, centrifuging at ~400 x g for 3-5 minutes between washes.
 - Resuspend the final cell pellet in 300-500 μL of cold PBS or a suitable flow cytometry buffer.
 - Analyze the samples immediately on a flow cytometer. Use an excitation wavelength of
 510 nm and detect the emission at approximately 580 nm, typically in the PE channel.

Application in Signaling Pathway Analysis

MitoSOX Red is a valuable tool for investigating signaling pathways that modulate mitochondrial oxidative stress. For example, it can be used to assess the impact of various stimuli (e.g., growth factors, toxins, or drugs) on mitochondrial superoxide production, providing insights into pathways involved in apoptosis, inflammation, and cellular metabolism. An increase in **MitoSOX Red** fluorescence can indicate the activation of pathways leading to mitochondrial dysfunction, such as the inhibition of the electron transport chain.





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Signaling pathway leading to detectable superoxide.

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